molecular formula C18H19N3O4S B2609638 N,N,4-trimethyl-2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)thiazole-5-carboxamide CAS No. 1203240-37-2

N,N,4-trimethyl-2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)thiazole-5-carboxamide

Cat. No. B2609638
CAS RN: 1203240-37-2
M. Wt: 373.43
InChI Key: QTMJWWADCFTBFP-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4S and its molecular weight is 373.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study by Zykova et al. (2018) explored the synthesis of 2-aminopyrrole derivatives, which are structurally related to the compound . They found that some derivatives exhibited significant cytotoxic activity against gastrointestinal stromal tumor cells, including those resistant to the drug imatinib. These compounds were also compared to established chemotherapeutics like doxorubicin, showing comparable activity (Zykova et al., 2018).

Alternative Products in Chemical Reactions

Krauze et al. (2007) discussed the synthesis of N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide as an alternative product in a reaction involving similar thiazole derivatives. This highlights the potential for generating alternative bioactive compounds through chemical reactions involving thiazole compounds (Krauze et al., 2007).

Antibacterial Activity

Desai et al. (2008) synthesized several thiazolidine and azetidine derivatives, including compounds structurally related to the target compound, and evaluated their antibacterial activity. They found moderate to good activity against various bacteria, demonstrating the potential antimicrobial applications of these compounds (Desai et al., 2008).

Anticancer Activity

Atta and Abdel‐Latif (2021) synthesized thiophene-based compounds, including thiazole-thiophene hybrids, and tested their cytotoxicity against cancer cell lines. Their findings suggest the potential use of such compounds, including thiazole derivatives, in cancer therapy (Atta & Abdel‐Latif, 2021).

Synthesis for Pharmaceutical Applications

Dondoni et al. (1994) synthesized an isomer of N-acetylneuraminic acid using a thiazole ring as a precursor, demonstrating the utility of thiazole derivatives in the synthesis of complex molecules for pharmaceutical applications (Dondoni et al., 1994).

properties

IUPAC Name

N,N,4-trimethyl-2-[[2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetyl]amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10-16(17(24)21(2)3)26-18(19-10)20-15(23)9-25-12-6-4-11-5-7-14(22)13(11)8-12/h4,6,8H,5,7,9H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMJWWADCFTBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)COC2=CC3=C(CCC3=O)C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.